molecular formula C16H22O7 B573272 (3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol CAS No. 159922-67-5

(3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

Cat. No. B573272
CAS RN: 159922-67-5
M. Wt: 326.345
InChI Key: IFIVVNHQGPJZBP-UXXRCYHCSA-N
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Description

(3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol is a useful research compound. Its molecular formula is C16H22O7 and its molecular weight is 326.345. The purity is usually 95%.
BenchChem offers high-quality (3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanisms of Bond Cleavage and Reactivity

One study reviews the acidolysis mechanisms of lignin model compounds, highlighting the significance of γ-hydroxymethyl groups and the hydride transfer mechanism in the degradation process. This suggests potential applications in lignin degradation and biofuel production research, where understanding the breakdown of complex organic polymers is crucial (Yokoyama, 2015).

Antioxidant Properties and Biological Activities

The diverse biological and pharmacological activities of flavonoids, a class of polyphenols with structures similar to the compound , are extensively reviewed. The study emphasizes the relationship between chemical structure and health benefits, suggesting potential applications in the development of therapeutic agents for various diseases, including neurodegenerative disorders, cancer, and heart diseases (Ahmed et al., 2020).

Renewable Chemical Feedstocks

Research on converting plant biomass into valuable chemicals identifies 5-Hydroxymethylfurfural (HMF) and its derivatives as key intermediates for producing a wide range of materials, including polymers and fuels. This underscores the potential of compounds with similar structures in sustainable chemistry and material science (Chernyshev et al., 2017).

Analytical Methods for Antioxidant Activity

A review of methods for determining antioxidant activity presents various assays that could be applicable for evaluating compounds like "(3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol." This knowledge aids in assessing the potential antioxidant properties of new compounds in food engineering and pharmaceutical research (Munteanu & Apetrei, 2021).

Environmental and Health Impacts of Chemical Compounds

Studies on environmental pollutants and bioremediation strategies highlight the importance of understanding the ecological and health impacts of chemical compounds. For example, research on the bioremediation of pyrene using Mycobacterium strains underscores the need for studies on the environmental fate and potential toxicity of complex organic molecules (Qutob et al., 2022).

properties

IUPAC Name

(3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O7/c1-16(2)22-13-11(8-17)21-15(12(18)14(13)23-16)20-10-6-4-9(19-3)5-7-10/h4-7,11-15,17-18H,8H2,1-3H3/t11-,12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIVVNHQGPJZBP-UXXRCYHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C(C2O1)O)OC3=CC=C(C=C3)OC)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O1)O)OC3=CC=C(C=C3)OC)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659742
Record name 4-Methoxyphenyl 3,4-O-(1-methylethylidene)-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159922-67-5
Record name 4-Methoxyphenyl 3,4-O-(1-methylethylidene)-beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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